N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.: 656239-37-1
Cat. No.: VC3394894
Molecular Formula: C18H26BNO4
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656239-37-1 |
|---|---|
| Molecular Formula | C18H26BNO4 |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(21)20-15-9-11-22-12-10-15/h5-8,15H,9-12H2,1-4H3,(H,20,21) |
| Standard InChI Key | AAMXFCZFHXOARW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCOCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCOCC3 |
Introduction
Chemical Properties and Structure
N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organoboron compound characterized by a benzamide core linked to both a tetrahydropyran ring and a dioxaborolane group. The molecular structure consists of an aromatic ring substituted with a boronic acid pinacol ester group at the para position relative to the amide linkage. This amide functionality connects the aromatic portion to a tetrahydro-2H-pyran-4-yl group, creating a molecular architecture with multiple functional sites for potential chemical transformations .
The compound's formal IUPAC name is N-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, though it is commonly referenced by its more conventional chemical name . The presence of the boron-containing pinacol ester group is particularly noteworthy, as this functional group serves as a protected form of a boronic acid, which can participate in various coupling reactions, especially those involved in carbon-carbon bond formation.
Physical and Chemical Characteristics
The compound's basic physicochemical properties are summarized in Table 1, compiled from authoritative chemical databases:
Table 1: Physicochemical Properties of N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
| Property | Value |
|---|---|
| CAS Number | 656239-37-1 |
| Molecular Formula | C18H26BNO4 |
| Molecular Weight | 331.2 g/mol |
| Physical State | Solid |
| MDL Number | MFCD09835369 |
The compound is characterized by several functional groups that contribute to its chemical reactivity and potential applications in organic synthesis. The boronic acid pinacol ester group makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, while the amide bond provides potential sites for further derivatization .
Synthetic Methodology
The synthesis of N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves a multi-step process utilizing readily available starting materials. The primary synthetic route documented in literature proceeds through a condensation reaction between 4-carboxyphenylboronic acid pinacol ester and tetrahydro-2H-pyran-4-ylamine .
Detailed Synthetic Procedure
The synthesis can be divided into two main stages as described in the literature:
Stage 1: Activation of the carboxylic acid through conversion to an acid chloride intermediate using thionyl chloride. This activation step is typically conducted under reflux conditions for approximately 2 hours .
Stage 2: Amide formation through the reaction of the activated acid chloride with 4-aminotetrahydropyran in the presence of triethylamine as a base. This reaction is typically carried out in dichloromethane and toluene at 10-20°C and requires extended reaction times of up to 48 hours .
The detailed reaction conditions and reagent quantities have been documented as follows:
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4-carboxyphenylboronic acid pinacol ester (70.16 g, 0.28 mol) is treated with thionyl chloride (2 volumes) and the reaction mixture is heated to reflux for 2 hours .
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After evaporation of excess thionyl chloride, the residue is diluted in toluene and added to a solution of tetrahydro-pyran-4-ylamine (34.34 g, 0.339 mol) and triethylamine (79 mL, 0.57 mol) in dichloromethane at 10°C .
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The reaction mixture is then stirred at room temperature for 2 days, followed by the addition of water (490 mL), which results in precipitation .
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The precipitate is filtered, washed with ethyl acetate, and purified by flash chromatography using dichloromethane/methanol (95:5) as the eluent .
This synthetic approach yields the target compound as a solid with a reported yield of approximately 18% . While this yield is relatively modest, the procedure uses common reagents and straightforward methodology suitable for laboratory-scale synthesis.
Spectroscopic Characterization
Confirmation of the structure of N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is typically achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
NMR Spectroscopic Data
The 1H NMR spectrum provides critical information about the proton environments within the compound. The literature reports the following characteristic peaks for this compound:
Table 2: 1H NMR Spectroscopic Data for N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | doublet | 2H | Aromatic protons |
| 7.72 | doublet | 2H | Aromatic protons |
| 5.98 | multiplet | 1H | NH proton |
| 4.20 | singlet | 1H | CH proton |
| 3.99 | multiplet | 2H | Tetrahydropyran CH2 protons |
| 3.35 | triplet | 2H | Tetrahydropyran CH2 protons |
| 2.01 | doublet | 2H | Tetrahydropyran CH2 protons |
| 1.57 | multiplet | 2H | Tetrahydropyran CH2 protons |
| 1.35 | singlet | 12H | Pinacol methyl protons |
These spectral features are consistent with the proposed structure, with the characteristic doublets at 7.85 and 7.72 ppm representing the para-substituted aromatic ring protons, and the singlet at 1.35 ppm corresponding to the methyl groups of the pinacol ester moiety . The tetrahydropyran ring protons appear in the expected upfield region between 1.57 and 4.20 ppm, while the amide NH signal appears as a multiplet at 5.98 ppm .
Chemical Reactivity and Applications
N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide possesses structural features that make it valuable in various chemical transformations, particularly in the realm of cross-coupling chemistry.
Cross-Coupling Reactions
The most significant application of this compound lies in its potential use as an intermediate in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester functionality serves as a protected form of a boronic acid, which can readily participate in palladium-catalyzed cross-coupling with aryl halides or pseudohalides. This reaction is crucial for carbon-carbon bond formation in organic synthesis and has wide-ranging applications in pharmaceutical development, materials science, and natural product synthesis.
Future Research Directions
The utility of N-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in organic synthesis suggests several promising avenues for future research:
Synthetic Methodology Optimization
The current synthetic approach to this compound achieves a modest yield of 18% . Future research could focus on optimizing reaction conditions to improve yield and efficiency. Potential strategies might include exploring alternative coupling reagents, different bases, or varied reaction temperatures and times. Additionally, investigating catalytic methods for amide bond formation could provide more environmentally friendly synthetic routes.
Exploration of Cross-Coupling Applications
Further investigation into the specific Suzuki-Miyaura coupling reactions that this compound can participate in would enhance understanding of its synthetic utility. Studies examining catalyst systems, coupling partners, and reaction conditions could establish optimal protocols for employing this compound in the synthesis of more complex molecular architectures.
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